molecular formula C9H18N2O3 B2919139 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea CAS No. 1251687-43-0

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea

Cat. No.: B2919139
CAS No.: 1251687-43-0
M. Wt: 202.254
InChI Key: KISOFXUJJYKESY-UHFFFAOYSA-N
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Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea (CAS 1251687-43-0) is a synthetic small molecule urea derivative with a molecular formula of C9H18N2O3 and a molecular weight of 202.25 g/mol . This compound is intended for research purposes and is not for diagnostic or therapeutic use. Small molecule urea derivatives are an active area of investigation in chemical biology and medicinal chemistry. Recent scientific literature, including patent WO2023017452A1, highlights that compounds within this structural class are being explored as potent antagonists of the STimulator of INterferon Genes (STING) protein . The STING pathway is a critical component of the innate immune system, and its dysregulation is implicated in a range of autoimmune, inflammatory, and fibrotic diseases . As such, this urea derivative serves as a valuable chemical probe for researchers studying the role of STING in conditions such as fatty liver disease, pulmonary fibrosis, and lupus . The structure of the compound, featuring a cyclopropane ring and ether functionalities, contributes to its specific physicochemical properties and binding affinity. This product is supplied with a certificate of analysis. All materials are handled according to strict quality control procedures, consistent with industry standards for material certification . Researchers are advised to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-14-5-4-10-8(13)11-6-9(7-12)2-3-9/h12H,2-7H2,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISOFXUJJYKESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea typically involves the reaction of cyclopropylmethylamine with 2-methoxyethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of cyclopropylmethyl aldehyde or cyclopropylmethyl carboxylic acid.

    Reduction: Formation of cyclopropylmethylamine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group may confer stability and specificity in binding to these targets, while the urea moiety can participate in hydrogen bonding and other interactions that modulate biological activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane vs.
  • Hydroxyethyl vs. Methoxyethyl : The hydroxyethyl group in increases hydrophilicity and hydrogen bonding capacity compared to the target’s methoxyethyl group, which likely improves membrane permeability .
2.2. Pharmacokinetic and Bioactivity Considerations
  • Metabolic Stability : The cyclopropane in the target compound may reduce CYP450-mediated oxidation compared to phenyl or heteroaromatic analogs (e.g., ), which are prone to hydroxylation or demethylation .
  • Solubility and Permeability : The methoxyethyl group in the target compound offers a balance between lipophilicity (logP ~1–2) and aqueous solubility, contrasting with the more polar hydroxyethyl group in (logP ~0.5) and the highly lipophilic 3-isopropylphenyl group in (logP ~2.5) .
  • Receptor Selectivity : The cyclopropane’s rigidity may confer selectivity for conformational epitopes in enzymes or receptors, whereas flexible chains (e.g., piperidinylmethyl in ) allow broader binding modes .

Biological Activity

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea is a synthetic organic compound with the molecular formula C11H16N2O3C_{11}H_{16}N_{2}O_{3}. This compound features a unique structural configuration that includes a cyclopropyl group, hydroxymethyl substituent, and a urea moiety. Due to its structural characteristics, it has garnered interest in medicinal chemistry for its potential biological activities and applications in drug development.

Structural Characteristics

The compound's structure allows for various interactions with biological targets, which is crucial for its pharmacological properties. The presence of the urea group is particularly significant, as it is known to facilitate binding interactions with enzymes and receptors.

The biological activity of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating their activity through competitive or non-competitive binding.
  • Receptor Interaction : It can interact with various receptors, potentially influencing signaling pathways related to cellular responses.
  • Chemical Reactivity : The compound can undergo various chemical reactions, leading to the formation of derivatives that may exhibit enhanced biological activity.

Biological Activity Data

Research has indicated that compounds similar to 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea can exhibit a range of biological activities, including antibacterial and anticancer properties. Below is a summary table of relevant findings from studies on similar compounds:

Activity Type Compound Target/Organism IC50/MIC Values
AntibacterialPyrazolyl-UreasStaphylococcus aureusMIC 250 μg/mL
Enzyme InhibitionVarious Urea DerivativesHuman Carbonic Anhydrase II (hCA II)IC50 16.2 - 50.2 nmol/L
Cytostatic ActivityTricyclic AnaloguesHSV-1, HSV-2Comparable to acyclovir

Case Studies

Several studies have explored the biological activity of urea derivatives similar to our compound:

  • Antibacterial Activity : A study evaluated a series of pyrazolyl-ureas against common bacterial strains. The results demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) around 250 μg/mL for tested strains such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition Studies : Research on urea derivatives has shown promising results as inhibitors of human carbonic anhydrase II (hCA II), a metalloenzyme involved in critical physiological processes. Compounds exhibited IC50 values ranging from 16.2 to 50.2 nmol/L, indicating potential therapeutic applications in conditions where hCA II is implicated .
  • Cytostatic Effects : Tricyclic analogues similar to the compound were tested for their cytostatic effects against herpes simplex viruses (HSV). These analogues showed significant activity comparable to established antiviral agents like acyclovir, highlighting their potential in antiviral therapy .

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